molecular formula C17H25N3O3 B14779990 Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate

Cat. No.: B14779990
M. Wt: 319.4 g/mol
InChI Key: KKCPMPUDECUYNY-UHFFFAOYSA-N
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Description

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: This step involves the benzylation of the pyrrolidine ring using benzyl chloride in the presence of a base such as sodium hydride.

    Amidation Reaction: The final step involves the coupling of the pyrrolidine derivative with (S)-2-amino-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or amide derivatives.

Scientific Research Applications

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition assays.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-pyrroline-1-carboxylate
  • N-benzyloxycarbonyl 3-pyrroline
  • Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific amide linkage and the presence of the (S)-2-amino-3-methylbutanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 3-[(2-amino-3-methylbutanoyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21)

InChI Key

KKCPMPUDECUYNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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